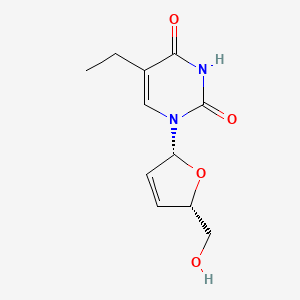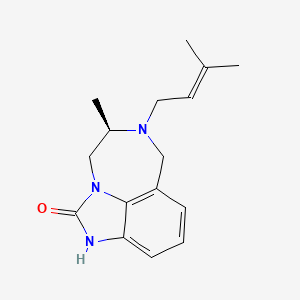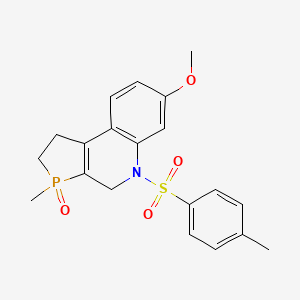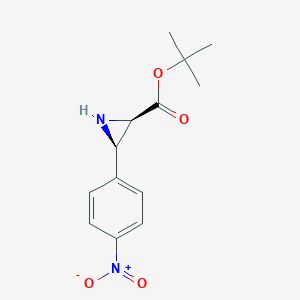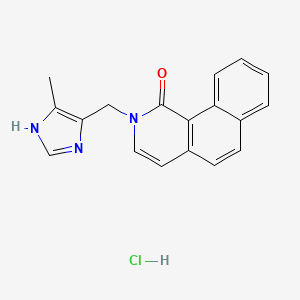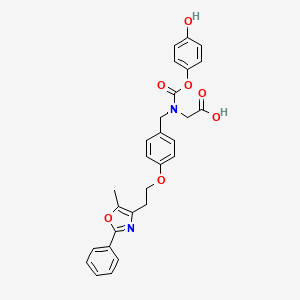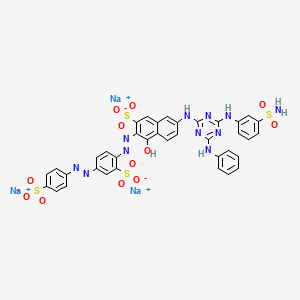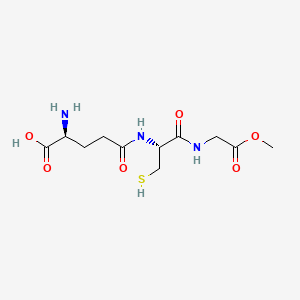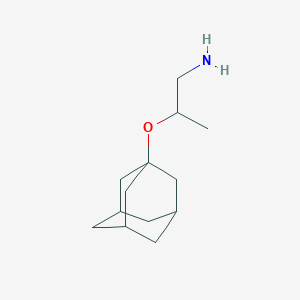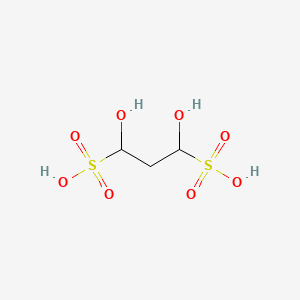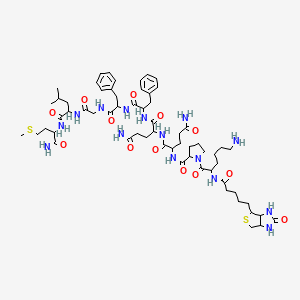
S-(2-Fluoroethyl)isothiourea F-18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Fluoroethyl)isothiourea F-18 is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It contains the radioactive isotope fluorine-18, which is widely used in medical imaging due to its favorable properties, such as a relatively short half-life and the ability to produce high-resolution images. This compound is particularly useful in the study of biological processes and the diagnosis of various diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Fluoroethyl)isothiourea F-18 typically involves the nucleophilic substitution reaction of a precursor compound with fluorine-18. One common method is the S-alkylation of thiourea with a fluorine-18 labeled ethylating agent. The reaction conditions often include the use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate, to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound involves automated synthesis modules designed for the preparation of PET radiopharmaceuticals. These modules ensure the safe and reproducible production of the compound, meeting the high demands of clinical and research applications. The process includes the production of fluorine-18 via a cyclotron, followed by the synthesis of the radiolabeled compound using automated systems .
Analyse Des Réactions Chimiques
Types of Reactions
S-(2-Fluoroethyl)isothiourea F-18 undergoes various chemical reactions, including:
Nucleophilic substitution: The primary reaction used in its synthesis.
Oxidation and reduction: These reactions can modify the compound’s functional groups, affecting its reactivity and stability.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate and DMSO are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can lead to the formation of thiourea derivatives, while oxidation may produce sulfoxides or sulfones .
Applications De Recherche Scientifique
S-(2-Fluoroethyl)isothiourea F-18 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studying chemical reactions and mechanisms.
Biology: Helps in understanding biological processes at the molecular level.
Medicine: Used in PET imaging to diagnose and monitor diseases such as cancer, neurological disorders, and cardiovascular diseases.
Industry: Applied in the development of new radiopharmaceuticals and imaging agents.
Mécanisme D'action
The mechanism of action of S-(2-Fluoroethyl)isothiourea F-18 involves its uptake and incorporation into biological systems, where it acts as a tracer. The compound’s radioactive fluorine-18 emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by PET scanners, providing detailed images of the biological processes and structures. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
S-(2-Fluoroethyl)isothiourea F-18 is unique due to its specific labeling with fluorine-18, which provides high-resolution imaging capabilities. Similar compounds include:
S-(2-Fluoroethyl)isothiourea (non-radioactive): Used in non-imaging applications.
S-(11C)Methylisothiourea: Another radiolabeled compound used in PET imaging, but with carbon-11 instead of fluorine-18.
Fluoroestradiol F-18: A radiolabeled analog of estradiol used in imaging estrogen receptor-positive breast cancer.
These compounds share similar applications in PET imaging but differ in their specific labeling and target applications, highlighting the versatility and uniqueness of this compound .
Propriétés
Numéro CAS |
185247-75-0 |
|---|---|
Formule moléculaire |
C3H7FN2S |
Poids moléculaire |
121.17 g/mol |
Nom IUPAC |
2-(18F)fluoranylethyl carbamimidothioate |
InChI |
InChI=1S/C3H7FN2S/c4-1-2-7-3(5)6/h1-2H2,(H3,5,6)/i4-1 |
Clé InChI |
OOOBJDSBUDMEPW-NUTRPMROSA-N |
SMILES isomérique |
C(CSC(=N)N)[18F] |
SMILES canonique |
C(CSC(=N)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


